molecular formula C9H8BrF2NO2S B1404134 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide CAS No. 1055996-06-9

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Cat. No.: B1404134
CAS No.: 1055996-06-9
M. Wt: 312.13 g/mol
InChI Key: OEWJHDBHIBYHIN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (CAS 1055996-06-9) is a high-purity chemical compound with the molecular formula C 9 H 8 BrF 2 NO 2 S and a molecular weight of 312.13 g/mol. This benzenesulfonamide derivative serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of potential therapeutics for viral infections and cancer. Research indicates that phenyl sulfonamide derivatives can be utilized as important intermediates in the development of non-nucleoside thumb pocket 2 HCV NS5B polymerase inhibitors for the treatment of Hepatitis C . Furthermore, similar sulfonamide structures are investigated as key components in tyrosine kinase inhibitors, which exhibit anti-cancer effects . The compound is characterized by its unique triclinic crystal structure in the space group P1̅, with detailed unit cell parameters established: a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°, V = 551.08(8) Å 3 , and Z = 2 . Its molecular structure features specific bond lengths, including a C-Br bond of 1.884 Å and C-F bonds of 1.349 Å and 1.353 Å, which contribute to its reactivity and potential for forming hydrogen bonds in crystal packing . The synthesis is achieved through a two-step process beginning with the reaction of 2-bromo-1,4-difluorobenzene with chlorosulfonic acid to form 4-bromo-2,5-difluorobenzenesulfonyl chloride, followed by a nucleophilic substitution with cyclopropylamine in the presence of triethylamine to yield the final sulfonamide product . This product is intended for research applications only and is not designed for human therapeutic or veterinary use. It should be stored long-term in a cool, dry place and handled solely by technically qualified individuals.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWJHDBHIBYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2,5-difluorobenzenesulfonyl chloride+cyclopropylamineThis compound\text{4-bromo-2,5-difluorobenzenesulfonyl chloride} + \text{cyclopropylamine} \rightarrow \text{this compound} 4-bromo-2,5-difluorobenzenesulfonyl chloride+cyclopropylamine→this compound

The reaction conditions include maintaining an appropriate temperature and using solvents that facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Reaction Pathway:

  • Sulfonation of 2-bromo-1,4-difluorobenzene

    • Reactants : 2-bromo-1,4-difluorobenzene, chlorosulfonic acid.

    • Conditions : Dissolved in CH2_2Cl2_2, 0°C → room temperature, 5 hours.

    • Product : 4-bromo-2,5-difluorobenzenesulfonyl chloride (93% yield) .

  • Sulfonamide Formation

    • Reactants : 4-bromo-2,5-difluorobenzenesulfonyl chloride, cyclopropylamine, triethylamine.

    • Conditions : CH2_2Cl2_2, room temperature, 3 hours.

    • Product : 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide (91% yield) .

Bromine Substituent

The bromine atom at the para position of the aromatic ring is a key reactive site:

  • Potential for Cross-Coupling Reactions : Bromoarenes are substrates for Suzuki-Miyaura couplings. While direct examples for this compound are not reported, analogous reactions (e.g., coupling with aryl boronic acids) are common in sulfonamide chemistry to form biaryl structures .

Fluorine Substituents

The fluorine atoms at positions 2 and 5 influence electronic properties but exhibit limited reactivity under standard conditions.

Sulfonamide Group

The –SO2_2NH– moiety can participate in:

  • Hydrogen Bonding : Stabilizes crystal packing via N–H···O interactions .

  • Derivatization : Reactivity with electrophiles or nucleophiles at the sulfonamide nitrogen is possible but not explicitly documented for this compound.

Crystallographic and Structural Insights

The crystal structure (triclinic, space group P1P\overline{1}) reveals:

  • Bond Lengths :

    • C–Br: 1.884 Å

    • C–F (C2–F5): 1.349 Å

    • C–F (C5–F1): 1.353 Å

  • Hydrogen Bonding :

    • Classical N–H···O bonds between sulfonamide groups.

    • Weak C–H···O interactions stabilize the lattice .

Biological and Pharmacological Implications

Though not directly a chemical reaction, the compound’s role as an intermediate is notable:

  • HCV NS5B Polymerase Inhibitors : Sulfonamide derivatives are precursors for non-nucleoside thumb pocket 2 inhibitors .

  • Tyrosine Kinase Inhibitors : Potential applications in anti-cancer drug development .

Scientific Research Applications

Chemistry

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is utilized as a reagent in organic synthesis , serving as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups.
  • Reduction and Oxidation Reactions: It can undergo reduction to remove the bromine atom or oxidation to form bromate ions.

Biology

Research indicates that this compound exhibits significant biological activity , particularly in enzyme inhibition. Studies have explored its potential as:

  • Anticancer Agent: Preliminary investigations suggest it may inhibit cancer cell growth through specific molecular interactions.
  • Enzyme Inhibitor: It has been studied for its ability to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for:

  • Pharmacological Properties: Its potential therapeutic uses include anti-inflammatory and antimicrobial activities.
  • Drug Development: The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases.

Industry

This compound finds applications in the development of new materials and chemical processes. Its properties are leveraged in:

  • Material Science: Used in creating advanced polymers and materials with enhanced characteristics.
  • Chemical Processes: Acts as an intermediate in various industrial chemical syntheses.

Case Studies and Research Findings

Application AreaFindingsReferences
ChemistryUsed as a reagent for synthesizing complex organic compounds through substitution reactions.
BiologyExhibits anticancer properties by inhibiting specific enzymes involved in cell proliferation.
MedicineInvestigated for anti-inflammatory effects; shows promise in drug discovery pipelines.
IndustryEmployed in the synthesis of advanced materials with unique properties due to its functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanism of action for each application.

Comparison with Similar Compounds

Research Findings and Implications

  • Electrophilic Warhead Modulation: The bromine and fluorine substituents in the target compound may mitigate off-target reactivity compared to non-halogenated analogs, aligning with strategies to "disarm" electrophilic warheads in kinase inhibitors .
  • Structural Insights : Crystallographic data (e.g., bond lengths: S–N = 1.634 Å, C–Br = 1.898 Å) provide a blueprint for rational design of sulfonamide-based therapeutics .

Biological Activity

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF2NO2SC_9H_8BrF_2NO_2S. Its structure features a bromine atom, a cyclopropyl group, and two fluorine atoms attached to a benzenesulfonamide core. These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has shown potential as an enzyme inhibitor and may affect protein interactions, particularly in pathways involved in cell signaling and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for various metabolic processes. For instance, it may interfere with the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
  • Protein Interaction : Its sulfonamide moiety allows it to mimic substrates essential for enzyme function, thus blocking their activity.

Biological Activity

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated in various studies for its effects on cancer cell lines.

Case Studies:

  • Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in HCT-116 colorectal cancer cells by blocking key signaling pathways . Flow cytometry results indicated a dose-dependent increase in apoptotic cells.
  • Enzyme Inhibition Studies : The compound was tested against several enzymes involved in cancer metabolism. It showed promising results in inhibiting specific targets that are overexpressed in cancerous tissues.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructural FeaturesBiological Activity
This compoundBromine atom and cyclopropyl groupAnticancer activity
4-Bromo-2,5-difluorobenzenesulfonamideLacks cyclopropyl groupReduced reactivity
N-Cyclopropyl-2,5-difluorobenzenesulfonamideLacks bromine atomDifferent pharmacological profile

Research Findings

Recent studies have highlighted the significance of substituents on the benzene ring affecting the biological activity of sulfonamides. For instance, the presence of the cyclopropyl group enhances the compound's potency as an enzyme inhibitor compared to its analogs lacking this feature .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenation of the benzene ring followed by sulfonamide formation. Key steps include bromination at the 4-position and cyclopropane amine coupling. Optimizing reaction efficiency involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DCM or THF), and temperature control (40–80°C). Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^{1}H and 13^{13}C NMR (e.g., DMSO-d6 solvent) identify substituent positions and cyclopropane integration. For example, δ ~55 ppm in 13^{13}C NMR corresponds to methoxy groups in analogous sulfonamides .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 352.98 g/mol).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects.

Q. What are the key reactivity patterns of the sulfonamide group in this compound?

  • Methodological Answer : The sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the meta position. Steric hindrance from the cyclopropyl group reduces nucleophilic attack at the sulfur center. Reactivity can be probed via hydrolysis studies (pH-dependent stability) or alkylation reactions using methyl iodide .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine thermal stability and thermogravimetric analysis (TGA) for decomposition profiles. Solubility is tested in polar (e.g., DMSO) and non-polar solvents (hexane) at 25°C. Stability under acidic/basic conditions is evaluated via HPLC monitoring over 24 hours .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for bromination and sulfonamide coupling. Machine learning algorithms analyze historical reaction data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

Q. How can researchers resolve contradictions in reported reactivity data across studies?

  • Methodological Answer : Cross-validate conflicting results using multiple techniques:

  • Kinetic Studies : Compare reaction rates under standardized conditions (e.g., 0.1 M substrate in DMF).
  • Isotopic Labeling : Track 18^{18}O in sulfonamide hydrolysis to confirm mechanisms.
  • Statistical Meta-Analysis : Apply ANOVA to identify outliers in published datasets .

Q. What strategies improve regioselective functionalization of the benzene ring?

  • Methodological Answer : Use directing groups (e.g., nitro or methoxy) to control bromination/fluorination positions. Computational electrostatic potential maps identify electron-deficient regions for targeted substitution. For example, 2,5-difluoro substitution directs bromine to the 4-position with >90% selectivity .

Q. How can statistical experimental design (DoE) optimize synthesis yield?

  • Methodological Answer : Apply factorial design to test variables:

  • Factors : Temperature (40–100°C), catalyst loading (1–5 mol%), reaction time (2–12 h).
  • Response Surface Methodology : Maximize yield while minimizing byproducts. A 32^2 factorial design reduced required experiments by 40% in analogous sulfonamide syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide
Reactant of Route 2
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4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

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